molecular formula C10H8Na2O6S2 B12826567 CID 57368951

CID 57368951

Cat. No.: B12826567
M. Wt: 334.3 g/mol
InChI Key: HKZOFWPBWQFQJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,6-Naphthalenedisulfonic Acid Disodium Salt typically involves the sulfonation of naphthalene. The process includes the following steps :

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 6 positions.

    Neutralization: The resulting 1,6-naphthalenedisulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves the following steps :

    Mixing: 1,6-Naphthalenedisulfonic acid and water are mixed in a reactor.

    Heating: The mixture is heated to 40-60°C to dissolve the acid.

    pH Adjustment: The pH is adjusted to 2-4 using a 30% sodium hydroxide solution.

    Crystallization: The solution is cooled to 30-40°C to induce crystallization.

    Filtration: The crystallized product is filtered and further purified.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can occur with reagents like chlorosulfonic acid.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields naphthalenediols.

    Substitution: Forms various sulfonated derivatives.

Scientific Research Applications

1,6-Naphthalenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research :

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential antitumor activity.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves its interaction with various molecular targets . It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthalenedisulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .

Properties

Molecular Formula

C10H8Na2O6S2

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;

InChI Key

HKZOFWPBWQFQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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